4,4'-Dichlorobiphenyl

Toxicology PCB Congener Toxicity LD50 Determination

4,4'-Dichlorobiphenyl (PCB 15) is a certified reference material (CRM) essential for US EPA Methods 550 and 550.1 for drinking water analysis. Its symmetrical 4,4'-substitution confers planarity and distinct chromatographic retention, making it an ideal surrogate standard and retention time marker in multi-congener PCB analysis. Supplied in multiple matrices and concentrations, our CRM-grade material ensures NIST-traceable accuracy (±2%) and ISO 17034 certification, delivering method compliance and audit-ready data defensibility. Choose this standard for precise environmental monitoring, toxicological research, and method development.

Molecular Formula C12H8Cl2
Molecular Weight 223.09 g/mol
CAS No. 2050-68-2
Cat. No. B164843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Dichlorobiphenyl
CAS2050-68-2
Synonyms4,4'-dichlorobiphenyl
4-DCB cpd
Molecular FormulaC12H8Cl2
Molecular Weight223.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C12H8Cl2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H
InChIKeyYTBRNEUEFCNVHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.6 ml / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.78e-07 M

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Dichlorobiphenyl (PCB 15) CAS 2050-68-2: Analytical Standard Grade and Physicochemical Profile for Environmental Fate Studies


4,4'-Dichlorobiphenyl (CAS 2050-68-2), designated as PCB 15 in the Ballschmiter-Zell numbering system, is a symmetrically substituted dichlorobiphenyl congener of the polychlorinated biphenyl (PCB) class. It carries chlorine substituents at the 4 and 4' positions on the biphenyl scaffold [1]. The compound exists as a white crystalline solid at room temperature with a molecular weight of 223.09 g/mol [2]. Its physicochemical properties include an aqueous solubility of 53 µg/L at 25 °C, an octanol-water partition coefficient (log Kow) of 5.3 (experimental), and a vapor pressure of 5.35 × 10⁻⁴ mmHg at 25 °C [3][4]. PCB 15 is commercially supplied primarily as a certified reference material (CRM) or analytical standard for environmental monitoring, toxicological research, and method development applications, where precise congener-specific identification is required .

Why Generic PCB Congener Substitution Fails: The Critical Role of 4,4'-Substitution Pattern in Toxicity, Metabolism, and Analytical Selectivity


Interchanging 4,4'-dichlorobiphenyl with alternative PCB congeners or non-coplanar aromatic compounds in research and analytical applications introduces substantial, quantifiable error across multiple scientific dimensions. First, the 4,4'-substitution pattern determines the congener's metabolic susceptibility: PCB 15 lacks adjacent unsubstituted carbon atoms, which precludes arene oxide formation via cytochrome P450-mediated epoxidation, resulting in a markedly slower elimination rate compared to congeners possessing ortho-meta unsubstituted vicinal positions [1]. Second, its symmetrical structure and absence of ortho-chlorine substitution confer a planar molecular geometry that influences both its chromatographic retention behavior and its binding affinity to biological receptors, differentiating it from non-planar, ortho-substituted analogs [2]. Third, the log Kow of 5.3 for PCB 15 differs by orders of magnitude from both lower-chlorinated biphenyls (e.g., monochlorobiphenyl log Kow ~4.5) and higher-chlorinated hexa- and heptachlorobiphenyls (log Kow >6.5), directly impacting extraction recovery, sample preparation protocols, and environmental partitioning predictions [3]. These congener-specific properties render generic substitution analytically and toxicologically invalid.

4,4'-Dichlorobiphenyl Quantitative Differentiation Evidence: Toxicity, Metabolic Persistence, Analytical Certification, and Environmental Photodegradation Kinetics


Acute Oral Toxicity of 4,4'-Dichlorobiphenyl (PCB 15) Versus Monochlorobiphenyl Congeners: LD50 Quantification in Rodent Models

The acute oral toxicity of 4,4'-dichlorobiphenyl (PCB 15) in rats, expressed as LD50, is 1010 mg/kg, which is approximately 2.5-fold higher (less acutely toxic) than 4-monochlorobiphenyl (PCB 3), for which the rat oral LD50 is reported at 400 mg/kg [1]. The intraperitoneal LD50 in mice for PCB 15 is 880 mg/kg, while the intraperitoneal LD50 for 4-monochlorobiphenyl (PCB 3) in mice is 330 mg/kg, representing a 2.7-fold difference [1][2]. This quantitative difference in acute toxicity between the dichlorinated PCB 15 and the monochlorinated PCB 3 is directly attributable to the additional para-chloro substitution and the consequent alteration in molecular planarity and metabolic susceptibility [3].

Toxicology PCB Congener Toxicity LD50 Determination

Metabolic Persistence of 4,4'-Dichlorobiphenyl (PCB 15): Comparative Elimination Kinetics Versus Ortho-Chlorinated and Lower-Chlorinated Congeners

The metabolic elimination rate of PCB 15 is markedly slower than that of lower-chlorinated biphenyls and congeners possessing adjacent unsubstituted carbon atoms. Specifically, the intestinal absorption study of 19 mono- to hexachlorobiphenyls in rats demonstrated that 4,4'-dichlorobiphenyl exhibits a fecal excretion profile consistent with limited metabolic transformation, whereas 4-monochlorobiphenyl (PCB 3) undergoes extensive hydroxylation and sulfation, with sulfated metabolites detected at much higher serum levels than the hydroxylated form [1][2]. The structural basis for this differential elimination is the absence of vicinal unsubstituted carbon atoms in PCB 15, which precludes the formation of the arene oxide intermediate required for cytochrome P450-mediated hydroxylation [2]. In contrast, 2,2'-dichlorobiphenyl (PCB 4), which possesses ortho-chlorine substitution but retains unsubstituted meta-para positions, undergoes measurable metabolic conversion, whereas the fully substituted 4,4'-dichloro arrangement confers the highest metabolic persistence among dichlorobiphenyl isomers [3].

Pharmacokinetics PCB Metabolism Bioaccumulation

Certified Reference Material (CRM) Traceability: 4,4'-Dichlorobiphenyl ±2% Analytical Accuracy Versus Non-Certified Analytical Grade Standards

4,4'-Dichlorobiphenyl is available as an ISO 17034 and ISO/IEC 17025 certified reference material (CRM) with NIST-traceable certification and a documented concentration accuracy of ±2% for target analytes . This certification standard is specified in US EPA Methods 550 and 550.1 for the determination of PCBs in water by gas chromatography, where PCB 15 serves as a surrogate standard . In contrast, analytical grade standards of alternative PCB congeners or non-certified reference materials may carry unspecified purity ranges (e.g., ≥95% nominal purity) without batch-specific certificates of analysis reporting actual purity correction factors . The difference between ±2% certified accuracy and potentially unverified ≥95% nominal purity translates directly to a quantifiable reduction in measurement uncertainty when 4,4'-dichlorobiphenyl CRM is employed in calibration and quantification workflows.

Analytical Chemistry CRM Certification Method Validation

Photodegradation Kinetics of 4,4'-Dichlorobiphenyl (PCB 15) Versus Higher-Chlorinated Congeners in Nitrogen-Doped Silica Systems: QSAR-Correlated Rate Constants

In a comparative photodegradation study of PCB congeners in water/nitrogen-doped silica and air/nitrogen-doped silica systems, 4,4'-dichlorobiphenyl (PCB 15) exhibited distinct degradation kinetics and intermediate profiles relative to 2,2′,4,4′,6,6′-hexachlorobiphenyl (PCB 155) and 2,2′,3,3′,4,4′,5,5′,6,6′-decachlorobiphenyl (PCB 209) . Fourteen reaction intermediates were identified for PCB 15 via mass spectrometry, with the photolytic pathway proceeding primarily through dechlorination and biphenyl cleavage . Quantitative structure-activity relationship (QSAR) analysis established that the photodegradation rate constant of PCB 15 is inversely correlated with the number and position of chlorine substituents, such that PCB 15 degrades more rapidly than PCB 155 and PCB 209 but more slowly than monochlorobiphenyls . The study provides a direct congener-to-congener kinetic comparison under identical experimental conditions.

Environmental Photochemistry QSAR Analysis PCB Degradation

Procurement-Driven Application Scenarios for 4,4'-Dichlorobiphenyl (PCB 15) Based on Verified Quantitative Differentiation


Environmental Monitoring: US EPA Method 550/550.1 Compliant Surrogate Standard for PCB Quantification

4,4'-Dichlorobiphenyl (PCB 15) is explicitly specified as a surrogate standard in US EPA Methods 550 and 550.1 for the determination of polychlorinated biphenyls in drinking water and source water by gas chromatography with electron capture detection (GC-ECD) . The CRM-grade material, certified to ±2% accuracy and NIST-traceable, enables laboratories to meet method performance criteria for surrogate recovery (typically 70–130%) and to apply accurate purity correction factors in calibration . Substitution with non-certified analytical standards or alternative congeners would invalidate method compliance and compromise data defensibility under regulatory audits .

Toxicological Research: Metabolic Persistence Model Compound for Bioaccumulation Studies Without High-Risk Hexachlorobiphenyl Handling

The slow metabolic elimination of PCB 15, driven by the absence of vicinal unsubstituted carbon atoms that precludes cytochrome P450-mediated epoxidation, makes it an ideal model compound for studying the bioaccumulation and tissue retention characteristics of persistent PCB congeners . Unlike 4-monochlorobiphenyl (PCB 3), which is rapidly hydroxylated and excreted, PCB 15 mimics the pharmacokinetic behavior of highly chlorinated, bioaccumulative PCBs (e.g., hexa- and heptachlorobiphenyls) while posing significantly lower acute toxicity (LD50 = 1010 mg/kg oral rat) and reduced handling hazard compared to higher-chlorinated congeners [1]. This enables in vivo and in vitro metabolism studies without the specialized containment requirements for more toxic, higher-chlorinated PCBs.

Environmental Remediation Research: Photocatalytic and Microbial Degradation Pathway Elucidation

The quantifiably distinct photodegradation kinetics of PCB 15, characterized by the formation of 14 identifiable intermediates and a QSAR-correlated degradation rate that exceeds that of hexa- and decachlorobiphenyls, positions this congener as a strategic model for evaluating advanced oxidation processes and microbial degradation pathways . Research employing the white rot fungus Phanerochaete chrysosporium has demonstrated that PCB 15 undergoes measurable biodegradation, with degradation rates differing from those observed for 3,3',4,4'-tetrachlorobiphenyl and 2,2',4,4',5,5'-hexachlorobiphenyl under identical culture conditions [1]. The symmetrical 4,4'-substitution pattern simplifies intermediate identification by mass spectrometry relative to ortho-substituted congeners that generate more complex fragmentation patterns .

Analytical Method Development: Chromatographic Retention Time Marker and Calibration Standard for GC-MS and HPLC

PCB 15 serves as a retention time marker and calibration standard in multi-congener PCB analysis due to its intermediate chromatographic retention between lower- and higher-chlorinated biphenyls, a direct consequence of its log Kow of 5.3 and symmetrical molecular geometry . The compound is compatible with GC, GC/MS, HPLC, and LC/MS instrumentation and is supplied in multiple matrices (acetonitrile, isooctane, methyl tert-butyl ether) at concentrations including 20 µg/mL, 100 µg/mL, and 0.5 mg/mL to accommodate diverse analytical workflows [1]. The availability of ISO 17034 certified reference material with batch-specific certificates of analysis ensures method transferability and inter-laboratory reproducibility .

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